

A Technical Guide to Fmoc-(R)-2-(7-octenyl)Ala-OH

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Compound of Interest		
Compound Name:	Fmoc-(R)-2-(7-octenyl)Ala-OH	
Cat. No.:	B613572	Get Quote

This technical guide provides an in-depth overview of the chemical and physical properties of **Fmoc-(R)-2-(7-octenyl)Ala-OH**, a key building block in modern peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Physicochemical Properties

Fmoc-(R)-2-(7-octenyl)Ala-OH is a non-natural amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octenyl side chain. These features make it particularly useful for specialized applications in peptide synthesis.

Property	Value	Reference
Molecular Weight	421.53 g/mol	[1][2]
Molecular Formula	C26H31NO4	[1][3]
CAS Number	945212-26-0	
Appearance	Solid	[2]
Storage Temperature	-20°C	[2]
Primary Application	Fmoc solid-phase peptide synthesis	[2]



Experimental Protocols

General Protocol for Fmoc-Protection of Amino Acids

The following is a generalized protocol for the synthesis of Fmoc-protected amino acids, which can be adapted for the specific synthesis of **Fmoc-(R)-2-(7-octenyl)Ala-OH**. This procedure is based on established methods for Fmoc protection of the alpha-amino group of an amino acid. [4]

Materials:

- L-alanine (or the corresponding unprotected amino acid)
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium carbonate (Na₂CO₃)
- Dioxane
- Deionized water
- · Ethyl ether
- Ethyl acetate
- Concentrated hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the unprotected amino acid in a 1:1 mixture of dioxane and water.
- Add sodium carbonate to the solution to create a basic environment.
- Add Fmoc-OSu to the reaction mixture.
- Stir the mixture at room temperature for approximately 18 hours.



- Filter the mixture and extract the filtrate with ethyl ether to remove impurities.
- Acidify the aqueous layer with concentrated HCI.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the Fmoc-protected amino acid.

Applications in Drug Development and Research

Fmoc-(R)-2-(7-octenyl)Ala-OH is a crucial reagent in the synthesis of "stapled" peptides. The octenyl side chain allows for intramolecular cross-linking with another olefin-containing amino acid residue within a peptide sequence via ring-closing metathesis. This "stapling" process stabilizes the alpha-helical structure of peptides, which can enhance their proteolytic stability and cell permeability.

One significant application is in the development of inhibitor peptides. This amino acid derivative has been utilized in the synthesis of peptides that can combinatorially inactivate the ErbB1, ErbB2, and ErbB3 receptor tyrosine kinases, which are implicated in various forms of cancer.[5][6]

Diagram: Workflow for Stapled Peptide Synthesis and Application

The following diagram illustrates the general workflow from the incorporation of **Fmoc-(R)-2-(7-octenyl)Ala-OH** into a peptide to its potential therapeutic application.



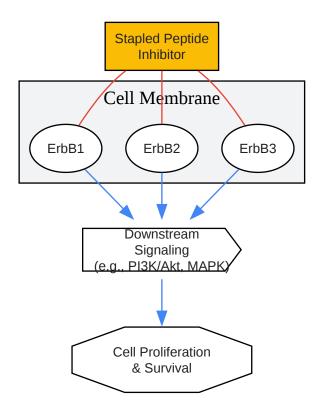
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Caption: Workflow of stapled peptide synthesis and its potential therapeutic application.



Diagram: Hypothetical ErbB Signaling Inhibition

This diagram illustrates the potential mechanism of action for a stapled peptide designed to inhibit the ErbB signaling pathway.



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Caption: Inhibition of the ErbB signaling pathway by a stapled peptide.

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